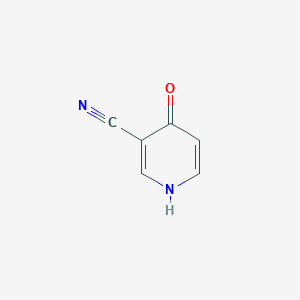

4-Hydroxynicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGWFOMHWZIAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxynicotinonitrile from Acyclic Precursors

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxynicotinonitrile, a valuable heterocyclic building block, from acyclic precursors. Primarily focusing on the robust and versatile Guareschi-Thorpe reaction, this document offers a deep dive into the reaction mechanism, a detailed experimental protocol, and a discussion of the scope and limitations of the methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage efficient synthetic strategies for the construction of functionalized pyridine scaffolds.

Introduction: The Significance of this compound

This compound, also known as 4-hydroxy-3-pyridinecarbonitrile, is a key structural motif present in a variety of biologically active compounds and serves as a versatile intermediate in medicinal chemistry and materials science. The presence of both a hydroxyl and a nitrile group on the pyridine ring allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. The development of efficient and scalable synthetic routes to this compound from simple, acyclic precursors is of significant interest as it offers a more convergent and potentially cost-effective alternative to traditional methods that may rely on the functionalization of pre-existing pyridine rings.

This guide will focus on the Guareschi-Thorpe condensation, a powerful multicomponent reaction for the construction of substituted pyridones from acyclic starting materials.[1][2]

The Guareschi-Thorpe Reaction: A Powerful Tool for Pyridine Synthesis

The Guareschi-Thorpe reaction is a classic multicomponent reaction that provides a direct route to substituted 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines.[3][4] An advanced and environmentally friendly version of this reaction utilizes the condensation of a 1,3-dicarbonyl compound, an alkyl cyanoacetate or cyanoacetamide, and an ammonia source, such as ammonium carbonate, often in an aqueous medium.[1][2] This approach is particularly well-suited for the synthesis of this compound and its derivatives.

Unraveling the Mechanism

The mechanism of the Guareschi-Thorpe reaction is a fascinating cascade of well-established organic transformations. Understanding these steps is crucial for optimizing reaction conditions and predicting the outcome with different substrates. The reaction proceeds through the following key stages:

-

In Situ Formation of Cyanoacetamide: In the presence of an ammonia source like ammonium carbonate, the alkyl cyanoacetate is first converted to cyanoacetamide.[1]

-

Knoevenagel Condensation: The active methylene group of cyanoacetamide undergoes a Knoevenagel condensation with the ketone carbonyl of the 1,3-dicarbonyl compound to form a vinylogous cyanoacetamide intermediate.

-

Michael Addition: The amino group of a second molecule of cyanoacetamide (or ammonia) then participates in a Michael addition to the α,β-unsaturated system of the intermediate from the Knoevenagel condensation.

-

Intramolecular Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the final 2,4-dihydroxynicotinonitrile. Tautomerization then leads to the more stable 4-hydroxy-2-pyridone form.

Below is a visual representation of the proposed reaction mechanism:

Sources

- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guareschi-Thorpe Condensation [drugfuture.com]

- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

Spectroscopic Analysis of 4-Hydroxynicotinonitrile: A Technical Guide to its NMR Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Versatile Heterocycle

4-Hydroxynicotinonitrile, also known as 4-oxo-1,4-dihydropyridine-3-carbonitrile, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridine framework is a common scaffold in numerous biologically active molecules. The presence of a hydroxyl (or keto) group and a nitrile group imparts unique electronic properties and potential for diverse chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents.

Accurate structural characterization is paramount in the development of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous elucidation of molecular structures in solution. This technical guide provides an in-depth exploration of the NMR spectroscopic analysis of this compound, focusing on the principles behind its spectral features, the critical role of tautomerism, and the expected ¹H and ¹³C NMR spectral data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

The Decisive Role of Tautomerism in this compound

A crucial aspect of the molecular structure of this compound is its existence in two tautomeric forms: the 4-hydroxypyridine form and the 4-pyridone form. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. This equilibrium is highly dependent on the solvent, temperature, and pH.

Caption: Prototropic tautomerism of this compound.

For 4-hydroxypyridines, the equilibrium generally favors the 4-pyridone tautomer in most solvents.[1][2] This is attributed to the aromaticity of the pyridone ring, where the lone pair of electrons on the nitrogen atom can be delocalized into the ring system, and the energetic advantage of a strong C=O bond.[2] The nitrile substituent at the 3-position is expected to influence the electron distribution within the ring but not fundamentally alter this equilibrium. Understanding this tautomeric preference is the cornerstone of accurately interpreting the NMR spectra of this compound.

Experimental Protocol for NMR Sample Preparation

To obtain high-quality NMR spectra, meticulous sample preparation is essential. The following protocol outlines the recommended steps for preparing a sample of this compound for NMR analysis.

Methodology:

-

Solvent Selection: The choice of solvent is critical as it can influence the tautomeric equilibrium. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice due to its high polarity, which can stabilize the pyridone tautomer, and its ability to dissolve a wide range of organic compounds. Deuterated chloroform (CDCl₃) can also be used to assess solvent effects on the tautomeric equilibrium.

-

Sample Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer (400 MHz or higher).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount (typically <1% v/v) should be added to the NMR tube.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized through a process called shimming to obtain sharp, well-resolved NMR signals.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides valuable information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. Based on the predominant 4-pyridone tautomer, the following ¹H NMR spectral features are predicted for this compound.

Caption: Predicted ¹H NMR assignments for the 4-pyridone tautomer.

Analysis of Predicted ¹H NMR Data:

-

H-2: This proton is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing carbonyl group and the ring nitrogen. It will likely appear as a doublet due to coupling with H-6, although a small long-range coupling to H-5 might also be observed.

-

H-5: This proton is in a more electron-rich environment compared to H-2 and H-6 and is therefore expected to appear at a higher field (lower ppm). It will be split into a doublet of doublets by H-6 (a typical ortho-coupling of 7-8 Hz) and a smaller long-range coupling to H-2.

-

H-6: This proton is adjacent to the nitrogen atom and will be deshielded, though likely less so than H-2. It should appear as a doublet due to coupling with H-5.

-

N-H Proton: The proton on the nitrogen atom is expected to be significantly deshielded and will likely appear as a broad singlet at a very low field. Its broadness is a result of chemical exchange with residual water in the solvent and quadrupolar broadening from the ¹⁴N nucleus.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound in its 4-pyridone form, six distinct carbon signals are expected.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~140-145 | Adjacent to nitrogen, deshielded. |

| C-3 | ~100-105 | Shielded due to its position relative to the C=O and CN groups. |

| C-4 | ~175-180 | Carbonyl carbon, highly deshielded. |

| C-5 | ~115-120 | Olefinic carbon. |

| C-6 | ~135-140 | Adjacent to nitrogen, deshielded. |

| CN | ~118-122 | Nitrile carbon, characteristic chemical shift. |

Analysis of Predicted ¹³C NMR Data:

-

C-4 (Carbonyl): The most downfield signal will be that of the carbonyl carbon (C-4), typically appearing in the 175-180 ppm range.

-

C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, will be deshielded and are expected in the aromatic region, likely between 135-145 ppm.

-

C-3 and C-5: These carbons will appear at higher fields. C-3, situated between two electron-withdrawing groups (C=O and CN), is expected to be significantly shielded. C-5 will have a chemical shift typical for an olefinic carbon in such a ring system.

-

CN (Nitrile): The nitrile carbon will have a characteristic chemical shift in the 118-122 ppm range.

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide the fundamental structural information, two-dimensional (2D) NMR experiments are invaluable for unambiguous assignment of all signals and for confirming the proposed structure.

Caption: Workflow of NMR experiments for structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons. For this compound, a COSY spectrum would show a correlation between H-5 and H-6, and potentially a weaker cross-peak between H-5 and H-2, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It would allow for the unambiguous assignment of the protonated carbons (C-2, C-5, and C-6) by correlating their ¹H and ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons. For instance, the N-H proton would be expected to show correlations to C-2 and C-6. The H-2 proton should show correlations to C-3, C-4, and C-6.

Conclusion and Future Perspectives

The NMR spectroscopic analysis of this compound is fundamentally dictated by its predominant 4-pyridone tautomeric form in solution. This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectral features based on established principles of chemical shifts and coupling constants in related heterocyclic systems. While experimentally obtained data is the ultimate arbiter of structure, the predictions and analytical framework presented here offer a robust foundation for researchers to interpret their own spectral data for this molecule and its derivatives.

The application of advanced 2D NMR techniques such as COSY, HSQC, and HMBC is strongly recommended for the complete and unambiguous assignment of all proton and carbon signals, thereby providing unequivocal structural proof. As this compound continues to be explored as a versatile scaffold in drug discovery, a thorough understanding of its spectroscopic properties will be indispensable for the rational design and synthesis of new and effective therapeutic agents.

References

-

Capot Chemical. This compound. [Link]

-

PubChem. 4-oxo-1,4-dihydropyridine-3-carbonitrile. [Link]

- Murguly, E., Norsten, T. B., & Branda, N. R. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1547-1552.

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. [Link]

-

Reich, H. J. NMR Spectroscopy. University of Wisconsin. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

- Suárez, M., Molero, D., Salfrán, E., Rodríguez, H., Coro, J., Sáez, E., ... & Martín, N. (2010). NMR study of 1, 4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21, 1543-1549.

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

Sources

4-oxo-1,4-dihydropyridine-3-carbonitrile tautomerism

An In-Depth Technical Guide to the Tautomerism of 4-oxo-1,4-dihydropyridine-3-carbonitrile

Abstract

The tautomeric equilibrium of 4-oxo-1,4-dihydropyridine-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry, dictates its physicochemical properties and biological interactions. This technical guide provides a comprehensive analysis of its prototropic tautomerism, primarily the equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. We delve into the structural nuances of each tautomer, the environmental factors governing their interconversion, and the state-of-the-art methodologies for their characterization. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, alongside a framework for complementary computational analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of this important molecular entity.

The Tautomeric Landscape of 4-oxo-1,4-dihydropyridine-3-carbonitrile

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical phenomenon in heterocyclic chemistry. For 4-oxo-1,4-dihydropyridine-3-carbonitrile (also known as 4-hydroxynicotinonitrile), this phenomenon is predominantly a lactam-lactim tautomerism, which can also be described as a keto-enol tautomerism. The two primary forms are the non-aromatic but highly polar keto tautomer (4-oxo-1,4-dihydropyridine-3-carbonitrile) and the aromatic enol tautomer (4-hydroxy-3-cyanopyridine).

The position of this equilibrium is not fixed; it is a delicate balance influenced by intramolecular and intermolecular forces. Understanding which tautomer predominates under specific conditions is vital, as the structural form dictates hydrogen bonding capabilities, molecular geometry, and electronic distribution, which in turn affects biological activity and pharmacokinetic properties.

Caption: Experimental workflow for characterizing tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, quantitative technique for studying tautomeric equilibria that are slow on the NMR timescale. The keto and enol forms have distinct chemical environments for their protons and carbons, resulting in separate sets of signals in the ¹H and ¹³C NMR spectra.

Protocol: Quantitative ¹H NMR Analysis of Tautomerism

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 4-oxo-1,4-dihydropyridine-3-carbonitrile.

-

Prepare a series of samples by dissolving the compound in a range of high-purity deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O, CD₃OD) to a consistent, known concentration. Causality: Using a variety of solvents with different polarities is essential to observe shifts in the tautomeric equilibrium.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-resolution spectrometer (≥400 MHz). Causality: High field strength is crucial for resolving potentially overlapping signals from the two tautomers.

-

Maintain a constant, recorded temperature (e.g., 298 K) for all measurements, as the equilibrium can be temperature-sensitive.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration. Use a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for reliable quantification.

-

-

Data Analysis:

-

Process the spectra (phasing, baseline correction).

-

Identify the distinct signals corresponding to the keto and enol tautomers. For example, the vinyl protons of the dihydropyridine ring in the keto form will have different chemical shifts from the aromatic protons of the pyridine ring in the enol form.

-

Carefully integrate a pair of well-resolved, non-overlapping signals—one from each tautomer—that correspond to the same number of protons (e.g., a single proton signal from each).

-

Calculate the percentage of each tautomer using the integral values:

-

% Keto = [Integral(Keto) / (Integral(Keto) + Integral(Enol))] * 100

-

% Enol = [Integral(Enol) / (Integral(Keto) + Integral(Enol))] * 100

-

-

Calculate the tautomeric equilibrium constant (KT): KT = % Keto / % Enol.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides qualitative and semi-quantitative insights into tautomerism. The two tautomers possess different electronic systems (chromophores) and thus exhibit distinct absorption maxima (λmax). The non-aromatic keto form and the aromatic enol form will have significantly different electronic transitions.

Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation:

-

Prepare dilute solutions (typically ~10⁻⁵ M) of the compound in a range of high-purity, spectroscopic-grade solvents (e.g., ethanol, cyclohexane, acetonitrile, water). Causality: Solvents must be UV-transparent in the region of interest and free of impurities that could interfere with the measurement.

-

Use a consistent concentration across all samples to minimize concentration-dependent effects.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Use the pure solvent as a blank reference for each measurement.

-

-

Data Analysis:

-

Identify the λmax for the absorption bands in each solvent.

-

Correlate the observed bands with the tautomeric forms. Typically, the aromatic enol form will have a different λmax compared to the conjugated system of the keto form.

-

Observe the shift in the relative intensities of the absorption bands as the solvent polarity is changed. A shift towards the keto form in polar solvents should be accompanied by an increase in the intensity of its corresponding absorption band.

-

Table 1: Expected Tautomeric Predominance in Various Solvents

| Solvent | Polarity | Expected Predominant Tautomer | Rationale |

| Cyclohexane | Non-polar | Enol (4-hydroxy) | Intrinsic stability of the aromatic ring dominates. |

| Chloroform | Low polarity | Enol (4-hydroxy) | Favors the less polar tautomer. |

| Acetonitrile | Polar aprotic | Keto (4-oxo) | Stabilizes the more polar keto form via dipole-dipole interactions. |

| Methanol | Polar protic | Keto (4-oxo) | Strong H-bond donation and acceptance stabilizes the keto form. |

| DMSO | Polar aprotic | Keto (4-oxo) | Strong H-bond acceptor, effectively solvating the N-H of the keto form. |

| Water | Polar protic | Keto (4-oxo) | Strong H-bonding network highly stabilizes the polar keto tautomer. |

Computational Analysis of Tautomerism

In silico methods, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental findings. Computational chemistry can predict the relative stability of tautomers in the gas phase and in various solvents (using solvation models), helping to rationalize experimental observations.

Caption: Workflow for computational analysis of tautomerism.

Workflow: DFT-Based Tautomer Analysis

-

Structure Preparation: Build the 3D structures of both the keto and enol tautomers.

-

Gas Phase Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase (e.g., using B3LYP/6-311++G(d,p) level of theory). Causality: This provides the intrinsic, baseline stability of each molecule without environmental effects.

-

Solvated Optimization: Repeat the optimization and frequency calculations using a continuum solvation model (e.g., PCM or SMD) for each solvent of interest. Causality: This models the bulk electrostatic effect of the solvent, providing insight into how the environment stabilizes each tautomer.

-

Energy Calculation: From the output of the frequency calculations, extract the Gibbs free energies (G) for each tautomer in each environment.

-

Analysis: Calculate the relative free energy (ΔG) between the two tautomers (ΔG = G_keto - G_enol). A negative ΔG indicates the keto form is more stable, and vice versa. The tautomeric constant (KT) can be estimated using the equation: ΔG = -RT ln(KT).

Conclusion

The tautomerism of 4-oxo-1,4-dihydropyridine-3-carbonitrile is a classic example of a solvent-dependent equilibrium with profound implications for its application in drug discovery and materials science. The keto (lactam) form is favored in polar, hydrogen-bonding solvents, while the enol (lactim) form predominates in non-polar environments. A robust characterization of this equilibrium requires a synergistic approach, combining the quantitative power of NMR spectroscopy, the qualitative insight of UV-Vis spectroscopy, and the predictive and explanatory capabilities of computational chemistry. The protocols and frameworks outlined in this guide provide a reliable foundation for researchers to accurately assess and understand the tautomeric behavior of this versatile heterocyclic system.

References

-

Benchchem. The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol. 1

-

Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry.

-

ResearchGate. Illustration of enol predominance in keto-enol tautomerism in derivatives 2a-c.

-

Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

-

Ghosh, H. N., et al. (2014). Tautomerism in substituted cyanopyridone: Ultrafast dynamics and TDDFT studies in water. The Journal of Chemical Physics.

-

Kim, Y. S., & Hochstrasser, R. M. (2009). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH.

- Poblete, P., et al. (2003). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. *Organic & Biom

Sources

A Technical Guide to the Solubility of 4-Hydroxynicotinonitrile in Organic Solvents for Pharmaceutical Development

Abstract 4-Hydroxynicotinonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds.[1] Its utility in process chemistry, from reaction setup to purification and formulation, is fundamentally governed by its solubility in different solvent systems. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical principles rooted in its molecular structure, present a detailed, self-validating protocol for equilibrium solubility determination via the shake-flask method coupled with HPLC analysis, and discuss the practical implications of the resulting solubility profile for pharmaceutical manufacturing.

The Critical Role of Solubility in Utilizing this compound

This compound, with its CAS Number 89324-16-3 and molecular formula C₆H₄N₂O, is a solid, typically appearing as a white powder.[2][3] Its structure, featuring a pyridine ring substituted with both a hydroxyl (-OH) group and a nitrile (-CN) group, makes it a versatile precursor in the synthesis of novel therapeutics, including NAD+ analogs and enzyme inhibitors.[1]

The journey of a pharmaceutical intermediate like this compound from a starting material to a final active pharmaceutical ingredient (API) involves multiple stages where solubility is a critical parameter:

-

Reaction Chemistry: The choice of solvent dictates reactant concentration, reaction kinetics, and pathway, directly impacting yield and purity.

-

Purification: Techniques like crystallization rely on differential solubility in various solvents at different temperatures to isolate the target compound from impurities.

-

Formulation: For pre-clinical and clinical studies, understanding solubility is the first step in developing appropriate delivery systems, whether for oral or parenteral administration.

Therefore, a robust understanding of its solubility profile is not merely academic but a prerequisite for efficient and scalable pharmaceutical development.

Theoretical Principles: Predicting Solubility from Molecular Structure

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The widely cited principle of "like dissolves like" provides a foundational predictive tool.[4] The structure of this compound presents several key features that govern its interactions:

-

Hydrogen Bond Donor: The hydroxyl (-OH) group can act as a hydrogen bond donor.

-

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring, the oxygen of the hydroxyl group, and the nitrogen of the nitrile group can all act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar nitrile group (C≡N) creates a strong dipole moment, promoting interactions with other polar molecules.

-

Aromatic System: The pyridine ring allows for π-π stacking interactions, which can be favorable in aromatic solvents.

Based on these features, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected, leading to good solubility, particularly in lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar and can accept hydrogen bonds but cannot donate them. Given this compound's multiple acceptor sites and strong dipole, high solubility is anticipated in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polar functional groups and cannot participate in hydrogen bonding. The significant polarity of this compound suggests that it will be poorly soluble in such solvents.

Caption: Intermolecular forces governing this compound solubility.

Experimental Protocol: Equilibrium Solubility Determination

To move from theoretical prediction to quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility. The protocol below is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Principle

An excess amount of solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration is then measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Toluene, Hexane).

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Scintillation vials (20 mL) with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes (1 mL, 5 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated HPLC system with a Diode Array Detector (DAD) or UV detector.[6]

-

Step-by-Step Experimental Workflow

-

Preparation: Add an excess of solid this compound (e.g., ~50 mg) to a 20 mL scintillation vial. Causality: Using an excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 5 mL) into the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. Causality: 24-48 hours is typically sufficient for most organic compounds to reach equilibrium. A preliminary time-to-equilibrium study can be run by taking samples at 12, 24, and 48 hours to confirm the concentration has plateaued.

-

Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow the excess solid to settle. For solvents with fine suspensions, centrifuge the vials at 3000 rpm for 15 minutes. Causality: This step is critical to ensure that no undissolved solid particles are carried over into the analytical sample, which would artificially inflate the solubility measurement.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Causality: Filtration removes any remaining microscopic particulate matter.

-

Dilution: Based on the expected solubility, perform an accurate, gravimetric dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the HPLC method.

-

Analysis: Inject the diluted sample into the HPLC system for quantification.

Caption: Experimental workflow for shake-flask solubility determination.

Analytical Quantification by HPLC

A reverse-phase HPLC method is suitable for quantifying this compound.

-

Method Parameters (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 270-280 nm).

-

Injection Volume: 10 µL

-

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[7] Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.99 for accurate quantification.[6]

-

Calculation:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Illustrative Solubility Profile of this compound

While extensive public data is not available, based on the chemical principles discussed, an illustrative solubility profile can be projected. The following table summarizes the expected solubility of this compound in common organic solvents at 25 °C. Note: These are qualitative predictions for illustrative purposes; experimental verification is required.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong H-bond acceptor and highly polar, effectively solvating all polar features of the molecule. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a powerful polar aprotic solvent capable of strong dipole and H-bond acceptor interactions. | |

| Acetonitrile | Moderate | Polar aprotic, but less polar than DMSO/DMF. Can accept H-bonds from the -OH group. | |

| Acetone | Moderate | Can accept H-bonds, but its overall polarity is lower than other aprotics. | |

| Polar Protic | Methanol | High | Small, polar alcohol that can both donate and accept H-bonds, interacting strongly with the solute. |

| Ethanol | Moderate to High | Similar to methanol but slightly less polar due to the longer alkyl chain. | |

| Water | Sparingly Soluble | While polar and protic, the aromatic ring reduces overall aqueous solubility. | |

| Nonpolar | Toluene | Very Low | Some minor solubility may arise from π-π interactions, but polar groups prevent significant dissolution. |

| Hexane | Insoluble | Lacks any mechanism (polarity, H-bonding) to overcome the solute's strong intermolecular forces. |

Implications for Drug Development Professionals

-

Process Chemistry: The high predicted solubility in DMSO or DMF makes them excellent candidates for reaction solvents. For purification, a solvent/anti-solvent crystallization could be employed. For instance, dissolving the crude product in a minimal amount of hot methanol ('solvent') and then adding a nonpolar 'anti-solvent' like toluene could induce precipitation of the pure compound upon cooling.

-

Formulation Science: The poor predicted aqueous solubility suggests that for developing an aqueous formulation, strategies such as co-solvency (e.g., using propylene glycol), pH modification (if the molecule has an ionizable pKa), or advanced formulation techniques (e.g., amorphous solid dispersions) would be necessary.

Conclusion

Understanding the solubility of this compound is essential for its effective use in pharmaceutical research and development. This guide has outlined the theoretical basis for predicting its behavior in various organic solvents, grounded in its distinct molecular structure. Furthermore, we have provided a detailed, robust experimental protocol for obtaining precise, quantitative solubility data. By combining theoretical insights with rigorous experimental validation, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the drug development pipeline.

References

- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- MySkinRecipes. This compound.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. Solubility of Organic Compounds. (2023-08-31).

- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024-11-19).

- YouTube. Solubility Tests for Organic Compounds. (2021-03-24).

- ENAO Chemical Co, Limited. This compound CAS NO.89324-16-3. LookChem.

- Alchem Pharmtech. CAS 89324-16-3 | this compound.

- Capot Chemical. 89324-16-3 | this compound.

- Sigma-Aldrich. This compound | 89324-16-3.

- NINGBO INNO PHARMCHEM CO.,LTD. Advanced Organic Synthesis: The Role of 4-Hydroxypyridine in Drug Development.

- PubMed Central. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. (2022-05-23).

- Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS (as Sn) 5504. (1994-08-15).

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound, CasNo.89324-16-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. 89324-16-3 | this compound - Capot Chemical [capotchem.com]

- 4. chem.ws [chem.ws]

- 5. This compound | 89324-16-3 [sigmaaldrich.com]

- 6. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Physical Properties of 4-Hydroxynicotinonitrile (CAS Number: 89324-16-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynicotinonitrile, registered under CAS number 89324-16-3, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various biologically active molecules, including nicotinamide adenine dinucleotide (NAD) analogs and potential therapeutics for neurological and metabolic disorders.[1] Its utility also extends to the agrochemical industry as a building block for novel herbicides.[1] The presence of multiple functional groups—a pyridine ring, a hydroxyl group, and a nitrile group—imparts a versatile reactivity profile. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a detailed examination of the core physical characteristics of this compound, grounded in available scientific data and established analytical principles.

The Critical Role of Tautomerism

A pivotal aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyridine-3-carbonitrile. This phenomenon, common to 2- and 4-hydroxypyridines, significantly influences the compound's physical and chemical properties.[2][3] The equilibrium can be affected by the physical state (solid, liquid, or gas) and the solvent environment. In solution, the pyridone (keto) form is generally favored, particularly in polar solvents, due to its aromatic character and the presence of a strong carbon-oxygen double bond.[3][4] In the gas phase, the enol form (4-hydroxypyridine) can be more dominant.[4] For the purposes of this guide, it is important to recognize that the experimental data reported may correspond to the predominant tautomer under the conditions of measurement.

Caption: Tautomeric equilibrium between the enol and keto forms.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that these values are reported for the 4-oxo-1,4-dihydropyridine-3-carbonitrile tautomer, which is often the more stable form in the solid state.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O | [1][5] |

| Molecular Weight | 120.11 g/mol | [1][5] |

| Appearance | White to off-white or light brown solid/powder | [5] |

| Melting Point | 238-240 °C | [] |

| Boiling Point | 244.6 ± 40.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [] |

| pKa | Not experimentally determined for this compound. The pKa of the parent compound, 4-hydroxypyridine, is approximately 3.2 (for the pyridinium ion) and 11.1 (for the hydroxyl proton).[7][8][9] The electron-withdrawing nitrile group is expected to increase the acidity of the N-H proton in the pyridone tautomer. | |

| Solubility | Specific quantitative data is not readily available in the literature. Based on its structure, it is expected to have limited solubility in nonpolar organic solvents and some solubility in polar organic solvents like DMSO and DMF. Its solubility in water is also expected to be low. |

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical research. The values presented in this guide are obtained through established experimental techniques.

Melting Point Determination

The melting point is a critical indicator of purity. The procedure typically involves:

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

The choice of a slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate measurement.

Boiling Point Determination

For compounds that are stable at their boiling point, distillation is the standard method.

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Heating: The compound is heated in the round-bottom flask.

-

Vapor Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Boiling Point Reading: The temperature at which the vapor temperature remains constant while the liquid is boiling and condensing is recorded as the boiling point.

Caption: A generalized workflow for the determination of physical properties.

Spectroscopic Characterization

While publicly available experimental spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:

-

N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ from the N-H bond of the pyridone tautomer.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C≡N stretch (nitrile): A sharp, medium-to-strong absorption in the range of 2220-2240 cm⁻¹ for an aromatic nitrile.[10]

-

C=O stretch (amide/pyridone): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the pyridine ring, likely in the range of 7.0-8.5 ppm. The N-H proton of the pyridone tautomer would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 160-180 ppm. The nitrile carbon (C≡N) would appear around 115-125 ppm. The remaining four carbons of the pyridine ring would have chemical shifts in the aromatic region (100-150 ppm).

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (120.11). Predicted mass-to-charge ratios for common adducts in mass spectrometry are [M+H]⁺ at m/z 121.03964 and [M-H]⁻ at m/z 119.02509. Common fragmentation patterns would involve the loss of small molecules such as HCN or CO.

Safety and Handling

Based on available safety data sheets, this compound is considered a hazardous substance.

-

Hazard Statements: It may be classified as toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331).[5] It may also cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere.[5]

Conclusion

This compound (CAS 89324-16-3) is a valuable chemical intermediate whose physical properties are significantly influenced by its tautomeric nature. This guide has provided a comprehensive overview of its key physical characteristics, including its melting point, predicted boiling point and density, and expected spectroscopic features. A thorough understanding of these properties, coupled with adherence to appropriate safety protocols, is essential for its successful application in research and development endeavors within the pharmaceutical and agrochemical industries. Further experimental studies to determine its solubility in various solvents and its pKa would be valuable additions to the scientific literature.

References

-

ChemBK. (2024, April 9). 4-hydroxy pyridine. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Hydroxypyridine CAS#: 626-64-2. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 22). Why is 4-hydroxypyridine more acidic than benzoic acid? Retrieved from [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-oxo-1,4-dihydropyridine-3-carbonitrile (C6H4N2O). Retrieved from [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxynicotinic acid. Retrieved from [Link]

-

Capot Chemical. (n.d.). 89324-16-3 | 4-Hydroxynicotinonitril. Retrieved from [Link]

-

Capot Chemical. (n.d.). 89324-16-3 | 4-idrossinicotinonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of the pyridine-3-carbonitriles with important sites for substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of 1,4-dihydropyridines and polyhydroquinolines. Retrieved from [Link]

-

Lib4RI. (n.d.). Spectra & Spectral Data. Retrieved from [Link]

-

PubChem. (2017, August 31). Spectral Information. Retrieved from [Link]

-

PMC. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

mzCloud. (n.d.). Ricinine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Oxo-1,4-Dihydropyridine-3-Carbonitrile, 95% Purity, C6H4N2O, 100 mg. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 1,4-dihydropyridine derivatives. Retrieved from [Link]

-

MassBank. (n.d.). MassBank3. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-pyridinecarbonitrile, 4-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)-6-oxo-. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O2 | CID 54686421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 89324-16-3 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. chemwhat.com [chemwhat.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. PubChemLite - 4-oxo-1,4-dihydropyridine-3-carbonitrile (C6H4N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Discovery and Early Synthesis of 4-Hydroxy-3-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the discovery and a significant early synthesis of 4-hydroxy-3-cyanopyridine, a valuable heterocyclic compound. While the very first synthesis is attributed to Ortoleva and Musajo in 1900, the inaccessibility of this primary source prevents a detailed analysis. Therefore, this document focuses on the well-documented and historically significant synthesis reported by von Schickh, Binz, and Schulz in 1936, which represents a cornerstone in the chemistry of pyridine derivatives.

Introduction: The Significance of 4-Hydroxy-3-Cyanopyridine

4-Hydroxy-3-cyanopyridine, also known as 4-hydroxynicotinonitrile, is a versatile intermediate in organic synthesis. The pyridine scaffold is a common motif in numerous pharmaceuticals, and the presence of both a hydroxyl and a cyano group offers multiple avenues for further functionalization. These reactive handles allow for the construction of more complex molecules, making it a valuable building block in medicinal chemistry and materials science.

Historical Context: The Pioneering Work of von Schickh, Binz, and Schulz

In 1936, as part of their extensive investigation into pyridine derivatives, O. von Schickh, A. Binz, and A. Schulz published their fifth communication on the subject, focusing on 4-aminopyridine and its derivatives. Within this seminal work, they described a robust method for the synthesis of 4-hydroxy-3-cyanopyridine. Their approach relied on the diazotization of the corresponding 4-aminopyridine derivative, a classic transformation in aromatic chemistry adapted for the pyridine ring system.

The choice of the diazotization reaction was strategic. At the time, it was a well-established method for converting aromatic amines into a wide range of other functional groups. However, its application to the electron-deficient pyridine ring, particularly with an adjacent cyano group, required careful optimization. The work of von Schickh and his colleagues provided a reliable pathway to this important hydroxy-substituted cyanopyridine.

The First Verifiable Synthesis: A Detailed Protocol

The synthesis of 4-hydroxy-3-cyanopyridine, as detailed by von Schickh, Binz, and Schulz, proceeds via the diazotization of 4-amino-3-cyanopyridine, followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol

Step 1: Diazotization of 4-Amino-3-cyanopyridine

-

Preparation of the Amine Solution: A solution of 4-amino-3-cyanopyridine is prepared in a suitable acidic medium, typically dilute sulfuric acid. The acid serves to protonate the pyridine nitrogen, increasing its solubility and activating the amino group for diazotization.

-

Cooling: The solution is cooled to a low temperature, typically between 0 and 5 °C, in an ice bath. This is crucial to ensure the stability of the diazonium salt that will be formed. Diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively.

-

Addition of Nitrite: A solution of sodium nitrite in water is added dropwise to the cooled amine solution with vigorous stirring. The slow addition rate is essential to maintain the low temperature and control the exothermic reaction.

-

Formation of the Diazonium Salt: The reaction of the amino group with the nitrous acid (formed in situ from sodium nitrite and the acid) generates the pyridine-4-diazonium-3-carbonitrile salt.

Step 2: Hydrolysis of the Diazonium Salt

-

Heating: The solution containing the diazonium salt is then carefully warmed. This can be achieved by removing the ice bath and allowing the solution to slowly reach room temperature, followed by gentle heating.

-

Nitrogen Evolution: As the solution is heated, the diazonium group decomposes, releasing nitrogen gas. This is a visual indicator that the reaction is proceeding.

-

Formation of the Hydroxypyridine: The carbocation left after the departure of the nitrogen molecule is attacked by a water molecule from the solvent, leading to the formation of 4-hydroxy-3-cyanopyridine.

Step 3: Isolation and Purification

-

Neutralization: After the reaction is complete (as indicated by the cessation of nitrogen evolution), the solution is cooled and neutralized with a suitable base, such as sodium carbonate, to precipitate the product.

-

Filtration and Washing: The precipitated solid is collected by filtration and washed with cold water to remove any remaining salts and impurities.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 4-hydroxy-3-cyanopyridine.

Causality Behind Experimental Choices

-

Acidic Medium: The use of an acidic medium is critical for the diazotization reaction. It protonates the pyridine ring, making the amino group more susceptible to attack by the nitrosating agent. It also provides the necessary counter-ion for the diazonium salt.

-

Low Temperature: The instability of diazonium salts necessitates low reaction temperatures to prevent their premature decomposition and ensure a good yield of the desired product.

-

Controlled Addition of Nitrite: The dropwise addition of sodium nitrite allows for better control of the reaction temperature and prevents localized overheating, which could lead to the decomposition of the diazonium salt.

-

Warming for Hydrolysis: The controlled warming of the diazonium salt solution provides the necessary activation energy for the decomposition of the diazonium group and the subsequent hydrolysis to the desired hydroxypyridine.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 4-Amino-3-cyanopyridine |

| Key Reagents | Sodium Nitrite, Sulfuric Acid |

| Reaction Temperature | 0-5 °C (Diazotization) |

| Product | 4-Hydroxy-3-cyanopyridine |

| Reported Yield | Not explicitly stated in available abstracts, but the method is described as effective. |

Visualizing the Synthesis

Synthetic Pathway Diagram

Caption: Synthetic pathway for 4-hydroxy-3-cyanopyridine via diazotization.

Conclusion

The synthesis of 4-hydroxy-3-cyanopyridine reported by von Schickh, Binz, and Schulz in 1936 stands as a pivotal moment in the exploration of pyridine chemistry. Their application of the diazotization reaction to a substituted aminopyridine provided a reliable and accessible route to this versatile building block. This early work laid the foundation for the subsequent development of more advanced synthetic methodologies and the utilization of 4-hydroxy-3-cyanopyridine in the synthesis of a wide range of complex molecules for various applications, particularly in the field of drug discovery. While the mists of history obscure the very first synthesis, the contribution of these pioneering chemists remains a clear and significant landmark.

References

-

von Schickh, O., Binz, A., & Schulz, A. (1936). Über Derivate des Pyridins, V. Mitteil.: 4-Aminopyridin und seine Derivate. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(11), 2593-2605. [Link]

-

Ortoleva, G., & Musajo, L. (1900). Gazzetta Chimica Italiana, 30, 55. (Note: The original article could not be accessed for direct verification). [Link]

Quantum mechanical calculations of 4-Hydroxynicotinonitrile

An In-Depth Technical Guide to the Quantum Mechanical Calculations of 4-Hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, possesses a rich electronic structure and potential for tautomerism that dictates its reactivity and biological activity.[1][2] This technical guide provides a comprehensive framework for the quantum mechanical investigation of this compound using Density Functional Theory (DFT). We will explore the molecule's structural properties, vibrational frequencies, electronic transitions, and key electronic descriptors. The causality behind the choice of computational methods, including the selection of functionals and basis sets, is elucidated to ensure a robust and self-validating theoretical model. This guide is intended to be a practical resource for researchers employing computational chemistry to accelerate the discovery and development of novel molecules.

Introduction: The Significance of this compound and the Predictive Power of Quantum Mechanics

This compound (CAS 89324-16-3) is a pyridine derivative featuring both a hydroxyl and a nitrile functional group.[2][3] Its structural similarity to biologically relevant pyridine-containing molecules makes it a valuable building block in medicinal chemistry.[1] A critical aspect of hydroxypyridines is their potential to exist in tautomeric forms, in this case, the enol (this compound) and keto (4-oxo-1,4-dihydropyridine-3-carbonitrile) forms. The relative stability of these tautomers can significantly influence the molecule's chemical behavior and its interactions with biological targets.[4][5]

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery and materials science.[6][7][8] These methods allow for the accurate prediction of molecular properties, offering insights that are often difficult or impossible to obtain through experimental means alone.[6][7] By modeling the electronic structure of this compound, we can predict its geometry, spectroscopic signatures (IR, NMR, UV-Vis), and electronic properties, thereby guiding synthetic efforts and providing a rationale for its observed reactivity.[9][10]

Theoretical Methodology: A Self-Validating Computational Protocol

The reliability of quantum mechanical calculations hinges on the judicious selection of the theoretical method and basis set. Our approach is designed to provide a balance between computational accuracy and efficiency, establishing a protocol that is both robust and verifiable.

Software and Computational Environment

All calculations will be performed using a comprehensive quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.[1] These programs offer a wide array of DFT functionals and basis sets necessary for a thorough investigation.

Tautomerism and Initial Structure Generation

The first and most critical step is to address the potential tautomerism of this compound. Two primary tautomers will be considered: the enol form and the keto form. Initial 3D structures for both tautomers will be generated using a molecular builder and subjected to a preliminary geometry optimization using a computationally less expensive method, such as the semi-empirical PM6 method, to obtain reasonable starting geometries.

Geometry Optimization and Frequency Analysis

The core of the computational study lies in the accurate determination of the equilibrium geometry of each tautomer. This will be achieved using Density Functional Theory (DFT).

-

Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional that provides a good balance of accuracy for a variety of molecular systems.[9] For enhanced accuracy, especially in systems with non-covalent interactions, a dispersion-corrected functional such as ωB97X-D is recommended.[11]

-

Choice of Basis Set: The 6-311++G(d,p) basis set will be employed. This triple-zeta basis set provides a flexible description of the electron density, with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[9]

The geometry optimization will be performed in the gas phase and, for a more realistic representation of experimental conditions, in a solvent environment using the Polarizable Continuum Model (PCM).[9] Following a successful geometry optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1] The calculated vibrational frequencies are crucial for predicting the infrared (IR) spectrum of the molecule.

Spectroscopic Property Prediction

-

Infrared (IR) Spectroscopy: The harmonic vibrational frequencies and their corresponding intensities obtained from the frequency calculation will be used to simulate the IR spectrum. A scaling factor (typically around 0.96-0.98 for B3LYP/6-311++G(d,p)) may be applied to the calculated frequencies to account for anharmonicity and systematic errors in the theoretical model, allowing for a more direct comparison with experimental data.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the isotropic shielding constants of the ¹H and ¹³C nuclei.[13] These shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) will be employed to calculate the electronic excitation energies and oscillator strengths.[14] This allows for the simulation of the UV-Vis absorption spectrum, providing insights into the electronic transitions within the molecule.

Analysis of Electronic Properties

To understand the reactivity and electronic nature of this compound, several key electronic properties will be analyzed:

-

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[15][16] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-deficient areas.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[17][18] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Predicted Results and Discussion

Tautomer Stability

The relative energies of the optimized enol and keto tautomers will determine the predominant form. It is anticipated that the keto tautomer will be the more stable form, a common observation for 4-hydroxypyridine derivatives in both the gas phase and solution.[4]

Table 1: Predicted Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water (PCM) |

| Enol | (Higher Energy) | (Higher Energy) |

| Keto | 0.00 (Reference) | 0.00 (Reference) |

Optimized Geometries

The geometry optimization will provide precise bond lengths and angles for both tautomers.

Table 2: Selected Predicted Bond Lengths (Å) and Angles (°) for the Keto Tautomer of this compound

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C=O bond length | ~1.23 |

| C-C (ring) bond lengths | ~1.37 - 1.45 |

| C-N (ring) bond lengths | ~1.34 - 1.38 |

| C≡N bond length | ~1.15 |

| C-C-N (nitrile) angle | ~178° |

Vibrational Analysis

The calculated vibrational frequencies will allow for the assignment of the major peaks in the predicted IR spectrum.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for the Keto Tautomer of this compound

| Vibrational Mode | Predicted Frequency (Scaled) | Expected Intensity |

| N-H stretch | ~3400 | Medium |

| C-H (aromatic) stretch | ~3100 - 3000 | Medium-Weak |

| C≡N stretch | ~2230 | Strong |

| C=O stretch | ~1680 | Strong |

| C=C/C=N ring stretches | ~1600 - 1400 | Medium-Strong |

The C≡N stretching frequency is a particularly strong and characteristic band for nitriles.[19]

Predicted Spectroscopic Data

Table 4: Predicted ¹H and ¹³C Chemical Shifts (ppm) for the Keto Tautomer of this compound (Referenced to TMS)

| Atom | Predicted ¹H Chemical Shift | Atom | Predicted ¹³C Chemical Shift |

| H (N-H) | ~8.0 - 9.0 | C (C=O) | ~170 - 180 |

| H (ring) | ~6.5 - 8.5 | C (ring) | ~110 - 150 |

| C (C≡N) | ~115 - 120 |

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for the Keto Tautomer of this compound

| Solvent | Predicted λmax (nm) | Corresponding Electronic Transition |

| Gas Phase | ~280-320 | π → π |

| Water (PCM) | ~290-330 | π → π |

Molecular Electrostatic Potential and Frontier Molecular Orbitals

The MEP surface of the keto tautomer is expected to show a region of high negative potential around the carbonyl oxygen and the nitrogen of the nitrile group, indicating these as likely sites for electrophilic attack. The area around the N-H proton will exhibit a positive potential, making it a potential hydrogen bond donor.

The HOMO is likely to be localized on the pyridine ring and the carbonyl oxygen, while the LUMO will likely have significant contributions from the C=O and C≡N π* orbitals. The HOMO-LUMO gap will provide an indication of the molecule's kinetic stability and reactivity.

Workflow and Visualization

To provide a clear overview of the computational workflow, the following diagram is presented in the DOT language for Graphviz.

Caption: Computational workflow for the quantum mechanical analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous protocol for the quantum mechanical investigation of this compound. By employing Density Functional Theory, we can confidently predict the relative stability of its tautomers, its geometric and electronic structure, and its spectroscopic properties. The presented workflow emphasizes the importance of a systematic and well-justified computational approach to ensure the reliability of the obtained results. The insights gained from such calculations are invaluable for understanding the fundamental properties of this important molecule and for guiding its application in drug discovery and materials science. This guide serves as a foundational blueprint for researchers seeking to leverage the power of computational chemistry in their scientific endeavors.

References

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Capot Chemical. (n.d.). 89324-16-3 | this compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential surfaces of the final compounds 4a–4n. Retrieved from [Link]

-

Capot Chemical. (n.d.). 89324-16-3 | this compound. Retrieved from [Link]

-

KiberLeninka. (n.d.). Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. Retrieved from [Link]

-

Q-Chem. (n.d.). Q-Chem 5.1 User's Manual: Harmonic Vibrational Analysis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2020). DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Frontier molecular orbitals of compounds 3 and 4. Retrieved from [Link]

-

arXiv. (2023). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ioChem-BD. (n.d.). Browse - UdG: Search. Retrieved from [Link]

-

PubMed Central. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Retrieved from [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

-

PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Retrieved from [Link]

-

YouTube. (2020). frontier molecular orbital analysis. Retrieved from [Link]

-

Visnyk of Dnipropetrovsk University. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 4.4: Vibrational Spectroscopy Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT optimized structure of (I). Retrieved from [Link]

-

ResearchGate. (n.d.). UV‐Vis absorption spectra of compound (4) in different solvents at 1.00 × 10⁻⁵ M. Retrieved from [Link]

-

PubMed Central. (2021). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Retrieved from [Link]

-

PubMed. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

ChemRxiv. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. Retrieved from [Link]

-

NIST. (n.d.). CCCBDB anharmonic vibrational frequency calculations. Retrieved from [Link]

-

ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

YouTube. (2023). MO Theory 5: Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption (solid line) and emission (dashed line) spectra of 4 in THF. Retrieved from [Link]

-

SpringerLink. (2021). Quantum-chemical study on the relative stability of sildenafil tautomers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) graphics of compounds 1–4, 11, and 12. Retrieved from [Link]

-

YouTube. (2023). Frontier Molecular Orbital Theory part 1 | Pericyclic Reactions part 6. Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV–Vis spectra. Retrieved from [Link]

-

ResearchGate. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Retrieved from [Link]

-

Sci-Hub. (2018). DFT/TD-DFT calculations, spectroscopic characterizations (FTIR, NMR, UV–vis), molecular docking and enzyme inhibition study of. Retrieved from [Link]

Sources

- 1. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]

- 2. This compound [myskinrecipes.com]

- 3. 89324-16-3 | this compound - Capot Chemical [capotchem.com]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.red [2024.sci-hub.red]

- 11. BJOC - Search Results [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxynicotinonitrile crystal structure analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of numerous pharmaceutical agents.[1][2] Its solid-state characteristics, governed by its crystal structure, significantly influence vital physicochemical properties such as solubility, stability, and bioavailability—all paramount in the drug development pipeline. This technical guide offers a comprehensive exploration of the methodologies for the crystal structure analysis of this compound. It is meticulously crafted for researchers, scientists, and professionals within the pharmaceutical industry. The guide delves into the synthesis and cultivation of high-quality single crystals, elucidates the principles and procedural workflow of single-crystal X-ray diffraction, and discusses complementary analytical techniques for a holistic characterization. This document aims to be a definitive and practical resource, bridging the gap between theoretical crystallography and its tangible applications in pharmaceutical research.